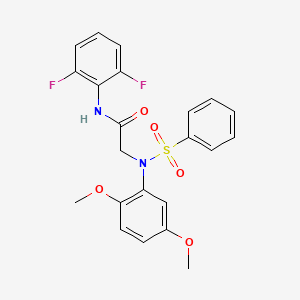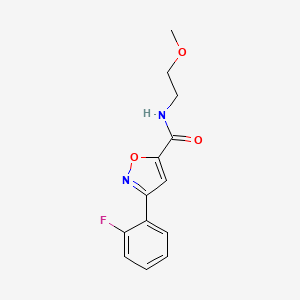![molecular formula C17H36N2O B4848428 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4848428.png)
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol, also known as EBMP, is a chemical compound that has been studied for its potential use in scientific research. EBMP is a piperazine derivative that has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol is not fully understood, but it is thought to act as a modulator of the NMDA receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been found to have a number of interesting biochemical and physiological effects. In addition to its neuroprotective effects, 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been found to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has also been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is that it is relatively easy to synthesize and purify. It also has a well-defined chemical structure, which makes it easy to study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Other potential future directions include studying its effects on other physiological systems, such as the cardiovascular system, and investigating its potential as a tool for studying the NMDA receptor.
Applications De Recherche Scientifique
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(2-ethylbutyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol has been found to have neuroprotective effects, which may be beneficial in the treatment of these diseases.
Propriétés
IUPAC Name |
2-[4-(2-ethylbutyl)-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-5-16(6-2)13-18-10-11-19(9-7-15(3)4)17(14-18)8-12-20/h15-17,20H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUDWJHAXDFMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(C(C1)CCO)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Ethylbutyl)-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyano-N-(4-ethoxyphenyl)-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B4848345.png)
![2-(2-naphthyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4848349.png)

![4-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4848361.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4848372.png)
![methyl 2-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4848375.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4848383.png)

![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4848410.png)
![2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4848416.png)

![1,2-dihydro-5-acenaphthylenyl[1-(methoxyacetyl)-3-piperidinyl]methanone](/img/structure/B4848420.png)
![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)